molecular formula C13H18O2 B1274133 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene CAS No. 40786-25-2

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene

Cat. No. B1274133
CAS RN: 40786-25-2
M. Wt: 206.28 g/mol
InChI Key: UZYFEQIMORYGRW-UHFFFAOYSA-N
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Description

The compound "1-tert-Butyl-2-(2,3-epoxypropoxy)benzene" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl substituted benzene derivatives and their chemical properties, synthesis, and potential applications in organic chemistry. These compounds are often used as intermediates in the synthesis of more complex molecules and can exhibit interesting reactivity due to the presence of the tert-butyl group and other functional groups attached to the benzene ring .

Synthesis Analysis

The synthesis of tert-butyl substituted benzene derivatives typically involves nucleophilic substitution reactions, protection reactions, bromination reactions, and other types of organic transformations. For example, tert-butyl phenylazocarboxylates are synthesized and used as versatile building blocks, which can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions . Another example is the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, which is achieved through protection, bromination, and nucleophilic reactions . These methods highlight the versatility of tert-butyl substituted benzenes in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structures of tert-butyl substituted benzene derivatives are characterized by the presence of the bulky tert-butyl group, which can influence the overall shape and reactivity of the molecule. For instance, the X-ray structure of a tert-butyl/cyano substituted benzene derivative shows that despite the bulky substituent, certain supramolecular interactions are still maintained . The molecular structure can also dictate the formation of chiral centers and influence the enantioselectivity of reactions, as seen in the synthesis of benzyl 4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate .

Chemical Reactions Analysis

Tert-butyl substituted benzene derivatives participate in a variety of chemical reactions. These include nucleophilic substitutions, radical reactions, and enantioselective syntheses. Radical reactions, such as those involving tert-butoxy radicals with phenols, demonstrate the reactivity of these compounds under photodecomposition conditions . Additionally, the presence of tert-butyl groups can facilitate the generation of aryl radicals, which can undergo further transformations like oxygenation, halogenation, and coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzene derivatives are influenced by the substituents attached to the benzene ring. For example, the introduction of tert-butyl groups can increase the steric bulk, affecting the melting points and solubility of the compounds . The electronic properties of the substituents can also affect the reactivity, as seen in the synthesis of tert-butyl phenylazocarboxylates, where the tert-butyloxycarbonylazo group enables the generation of aryl radicals . The presence of tert-butyl groups can also impact the stability and decomposition kinetics of compounds, such as in the thermolysis of (tert-butylperoxy)iodanes .

Scientific Research Applications

Catalysis and Asymmetric Hydrogenation

  • Rhodium complexes with ligands derived from tert-butylmethylphosphino groups, including those related to tert-butyl-2-(2,3-epoxypropoxy)benzene, exhibit excellent enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes. This is valuable for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Radical Chemistry

  • Tert-butoxy radicals generated from compounds similar to 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene react efficiently with phenols, showing substantial rate constants in benzene. These reactions are influenced by solvent polarity and exhibit significant isotope effects (Das et al., 1981).

Magnetic Properties

  • Compounds like 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene, when structurally modified, can exhibit antiferromagnetic exchange interactions among spins in a molecular structure, offering insights into magnetic properties at the molecular level (Fujita et al., 1996).

Synthetic Chemistry

  • Compounds structurally related to 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene are used in synthetic chemistry for radical reactions and nucleophilic substitutions. These reactions include oxygenation, halogenation, and arylation, demonstrating the compound's utility in building diverse molecular structures (Jasch et al., 2012).

Material Science and Battery Technology

  • Derivatives of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene have been explored as high-potential catholytes for non-aqueous redox flow batteries. These derivatives demonstrate a balance between high redox potential and charge-discharge cycling stability, important for battery technology (Yan et al., 2020).

Polymerization Studies

  • The compound has been studied as an initiator in the polymerization of styrene, revealing insights into the role of peroxide-based initiators in polymer chemistry (Allen & Bevington, 1961).

properties

IUPAC Name

2-[(2-tert-butylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,3)11-6-4-5-7-12(11)15-9-10-8-14-10/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYFEQIMORYGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961204
Record name 2-[(2-tert-Butylphenoxy)methyl]oxirane
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-2-(2,3-epoxypropoxy)benzene

CAS RN

40786-25-2
Record name 2-[[2-(1,1-Dimethylethyl)phenoxy]methyl]oxirane
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Record name 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene
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Record name 2-[(2-tert-Butylphenoxy)methyl]oxirane
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Record name 1-tert-butyl-2-(2,3-epoxypropoxy)benzene
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Synthesis routes and methods

Procedure details

To a solution of 40 parts of o-t-butylphenol, 75 parts of epichlorhydrin, and 40 parts of ethanol boiling under reflux with stirring was added dropwise over 10 minutes a solution of 17.6 parts of potassium hydroxide dissolved in 66 parts of ethanol and the minimum amount of water. The mixture was stirred and refluxed for 105 minutes, cooled, diluted with water, and well extracted with ether, which was then washed with water, dried over magnesium sulphate, and evaporated to an oil. Distillation at 144° /8 mm afforded 43 parts of 3-(2-t-butylphenoxy)-1,2-epoxypropane as a clear oil.
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